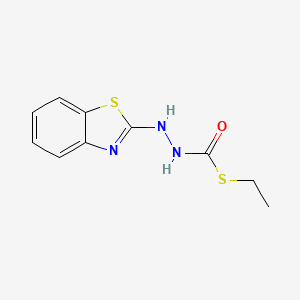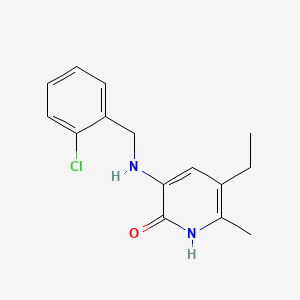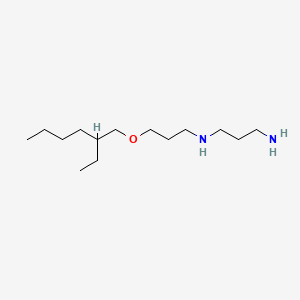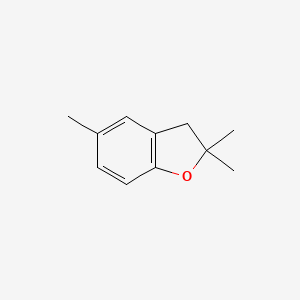
2,2,5-trimethyl-3H-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyl-3H-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-trimethyl-3H-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of 2-(iodoethynyl)aryl esters using a gold(I) complex catalyst. This method involves a [1,2]-iodine shift, a C-O ring-closure step, and a C-C bond-formation that installs the ketone functionality into the new ring .
Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. This reaction is mediated by (diacetoxyiodo)benzene in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and iodine-induced cyclization are common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,2,5-Trimethyl-3H-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring, leading to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents such as (diacetoxyiodo)benzene are commonly used for oxidative cyclization.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can be employed for reduction reactions.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2,2,5-Trimethyl-3H-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,2,5-trimethyl-3H-1-benzofuran involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, known for its wide range of biological activities.
2-Methylbenzofuran: A derivative with a single methyl group, exhibiting different chemical and biological properties.
5-Methylbenzofuran: Another derivative with a methyl group at a different position, leading to unique reactivity and applications.
Uniqueness
2,2,5-Trimethyl-3H-1-benzofuran is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
30590-59-1 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2,2,5-trimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8-4-5-10-9(6-8)7-11(2,3)12-10/h4-6H,7H2,1-3H3 |
Clave InChI |
QAJUPXPUAYVJIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



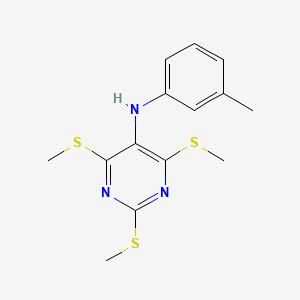

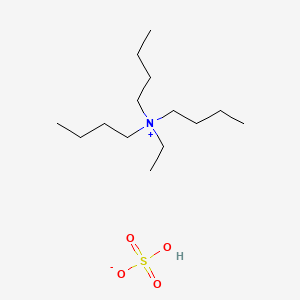

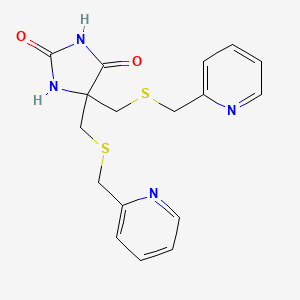
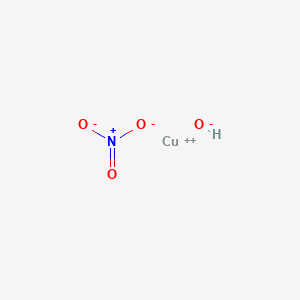
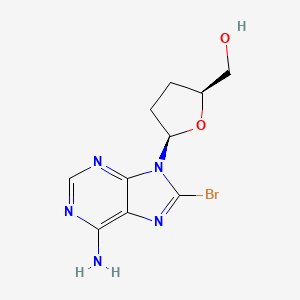
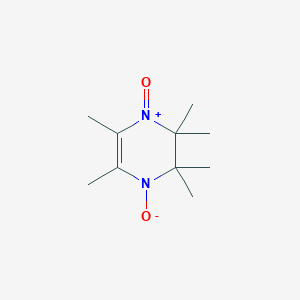
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
